Triphenyltin hydride

Catalog No.
S622313
CAS No.
892-20-6
M.F
C18H15Sn
M. Wt
350 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenyltin hydride

CAS Number

892-20-6

Product Name

Triphenyltin hydride

Molecular Formula

C18H15Sn

Molecular Weight

350 g/mol

InChI

InChI=1S/3C6H5.Sn/c3*1-2-4-6-5-3-1;/h3*1-5H;

InChI Key

SBXWFLISHPUINY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

stannane, triphenyl-, tin, triphenyl-, hydride, triphenylstannane, triphenylstannyl hydride, triphenyltin, triphenyltin hydride

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3

Reducing Agent

Triphenyltin hydride excels as a reducing agent in various organic reactions. Its ability to donate a hydrogen atom (H•) facilitates transformations that wouldn't be readily achievable with other methods. Some specific examples include:

  • Reductive Deselenenylation: Triphenyltin hydride, in conjunction with a catalytic amount of azobisisobutyronitrile (AIBN), can remove selenium (Se) from organic molecules. This reaction is crucial for synthesizing selenium-free analogs of bioactive compounds [].
  • Free Radical Hydrostannylation: Triphenyltin hydride serves as a source of free radicals for the hydrostannylation reaction. This reaction adds a tin (Sn) and hydrogen (H) atom across a double bond (C=C) in organic molecules, creating new carbon-tin (C-Sn) bonds [].
  • Reduction of α,β-Unsaturated Ketones and Esters: Triphenyltin hydride effectively reduces the carbonyl group (C=O) in α,β-unsaturated ketones and esters. This transformation alters the functional group and allows for further chemical modifications [].

These are just a few examples, and researchers are continuously exploring the potential of Triphenyltin hydride in other reduction reactions.

Radical Precursor

Beyond its reducing agent role, Triphenyltin hydride can also act as a radical precursor. In the presence of initiators like 9-borabicyclo[3.3.1]nonane (9-BBN), it generates free radicals that can then participate in various organic transformations. This approach allows for controlled radical reactions with improved selectivity [].

Origin and Significance:

Triphenyltin hydride is a synthetic compound, not found naturally. It plays a significant role in scientific research due to its ability to act as a source of the reactive hydride radical (H·). This reactive species can be used in various organic synthesis reactions, including:

  • Cleaving carbon-oxygen bonds [].
  • Generating free radicals for further reactions [].

Molecular Structure Analysis

Triphenyltin hydride has a tetrahedral molecular structure, with a tin (Sn) atom at the center bonded to three phenyl groups and a single hydrogen atom. The three phenyl groups contribute electron density to the tin atom, making the Sn-H bond relatively weak and susceptible to homolytic cleavage, generating the reactive H· radical [].

Key Features:

  • Tetrahedral geometry around the tin atom [].
  • Sn-H bond is weaker than typical C-H bonds due to the electron-donating nature of phenyl groups [].

Chemical Reactions Analysis

Synthesis:

Triphenyltin hydride can be synthesized through various methods, including the reaction of triphenyltin chloride with lithium aluminum hydride (LiAlH4) [].

Balanced equation: (C6H5)3SnCl + LiAlH4 → (C6H5)3SnH + LiCl + AlCl3

Decomposition:

Triphenyltin hydride can decompose upon heating or exposure to light, releasing hydrogen gas and forming triphenyltin radical [(C6H5)3Sn·] [].

Balanced equation: 2(C6H5)3SnH → (C6H5)3Sn· + (C6H5)3SnH2 (hydrogen gas)

Other Relevant Reactions:

  • Hydrogenation of alkenes and alkynes [].
  • Deoxygenation of alcohols and epoxides [].

Physical And Chemical Properties Analysis

  • Melting point: 28 °C [].
  • Boiling point: 163-165 °C at 0.3 mmHg (lit.) [].
  • Density: 1.374 g/mL at 25 °C (lit.) [].
  • Solubility: Insoluble in water, but soluble in organic solvents [].
  • Stability: Relatively stable under ambient conditions but can decompose upon heating or light exposure [].

UNII

95T92AGN0V

Other CAS

17272-58-1

Wikipedia

Triphenyltin hydride

Dates

Modify: 2023-08-15

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